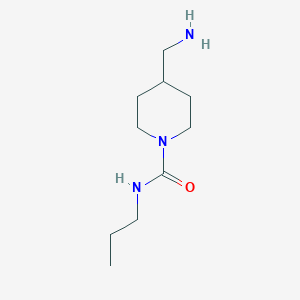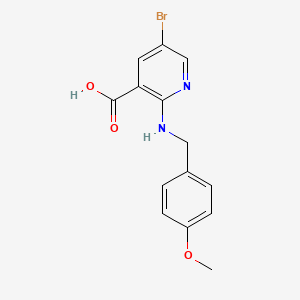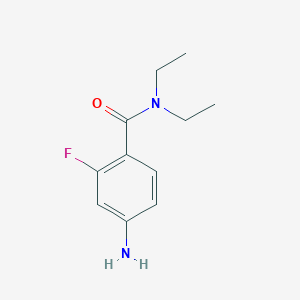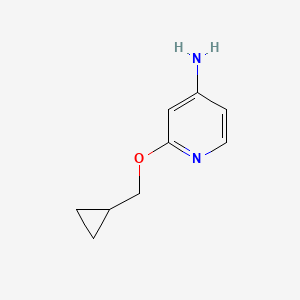
Dansyl 2-(2-aminoethoxy)ethanol
Descripción general
Descripción
Dansyl 2-(2-aminoethoxy)ethanol, also known as DAE, is a well-known fluorescent dye used in a variety of applications. It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also used in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications .
Synthesis Analysis
The synthesis of Dansyl 2-(2-aminoethoxy)ethanol involves several steps. A method for synthesizing 2-(2-aminoethoxy)ethanol includes producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .Molecular Structure Analysis
The molecular formula of Dansyl 2-(2-aminoethoxy)ethanol is C16H22N2O4S, and its molecular weight is 338.4 g/mol. The N-H fragment of the methoxysulfonoamide group is involved as a donor in hydrogen interaction with the amino group of a neighboring molecule generating supramolecular dimers .Chemical Reactions Analysis
2-(2-aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
2-(2-aminoethoxy)ethanol appears as a colorless liquid with a faint fishlike odor. It is combustible but difficult to ignite. It is corrosive to tissue and its combustion produces toxic oxides of nitrogen .Safety and Hazards
2-(2-aminoethoxy)ethanol is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death. Contact with molten substance may cause severe burns to skin and eyes. Effects of contact or inhalation may be delayed. Fire may produce irritating, corrosive, and/or toxic gases .
Direcciones Futuras
As a versatile amine, 2-(2-aminoethoxy)ethanol is generally used in stripper solutions for applications in electronics, and as a solvent to remove corrosive acid gases, such as hydrogen sulfide, carbon dioxide, and carbonyl sulfides in gas purification units of the oil industry . It may also be used for the preparation of foam stabilizers, humidifying agents, emulsifiers, corrosion inhibitors, and coloring agents . Therefore, its future directions could involve further exploration of these applications and potential new uses in related fields.
Mecanismo De Acción
Target of Action
Dansyl 2-(2-aminoethoxy)ethanol is commonly used as a spacer/linker in the synthesis of bioconjugate materials . Its primary targets are typically the molecules that it is designed to link together. These could be various biological molecules such as proteins, nucleic acids, or other small molecules, depending on the specific application .
Mode of Action
The compound interacts with its targets through covalent bonding, forming stable linkages between the molecules it is designed to connect . This interaction can result in changes to the physical properties of the target molecules, such as their size, shape, or solubility .
Biochemical Pathways
The specific biochemical pathways affected by Dansyl 2-(2-aminoethoxy)ethanol would depend on the nature of the molecules it is linking. For example, if it is used to link a drug molecule to a targeting ligand, it could affect the pharmacokinetics of the drug, altering its distribution within the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dansyl 2-(2-aminoethoxy)ethanol would largely depend on the molecules it is linked to. As a linker molecule, it could potentially enhance the bioavailability of a drug by improving its solubility or stability, or by targeting it to specific cells or tissues .
Result of Action
The molecular and cellular effects of Dansyl 2-(2-aminoethoxy)ethanol’s action would be primarily determined by the molecules it is designed to link. For instance, if it is used to deliver a drug to a specific target, the effects could include the therapeutic effects of the drug at the target site .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Dansyl 2-(2-aminoethoxy)ethanol. For example, extreme pH or temperature conditions could potentially disrupt the linkages it forms, while the presence of certain molecules could interfere with its ability to bind to its targets .
Propiedades
IUPAC Name |
5-(dimethylamino)-N-[2-(2-hydroxyethoxy)ethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-18(2)15-7-3-6-14-13(15)5-4-8-16(14)23(20,21)17-9-11-22-12-10-19/h3-8,17,19H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLARTQRXSPPVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyl 2-(2-aminoethoxy)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



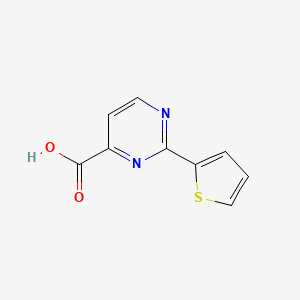
![N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1399003.png)
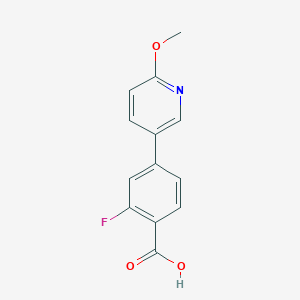
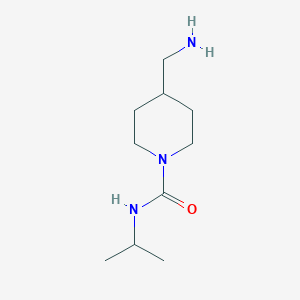
![N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1399010.png)
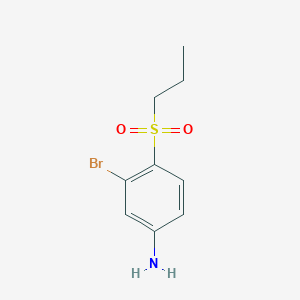

![Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate](/img/structure/B1399013.png)
